molecular formula C17H20N2O4S B14114977 Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B14114977
M. Wt: 348.4 g/mol
InChI Key: QLFUBAFHHWSMQM-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, an ethyl ester group, and a dimethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by cyclization with thiourea to form the thiazolidine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, hydroxylated compounds, and new ester derivatives .

Scientific Research Applications

Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,3-dimethylanilino)acetate
  • Ethyl (3,4-dimethylanilino)(oxo)acetate
  • Ethyl (acetyl-2,3-dimethylanilino)acetate

Uniqueness

Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)

InChI Key

QLFUBAFHHWSMQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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